4-Methyl-1-(3-nitrophenyl)-5-phenylpent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-(3-nitrophenyl)-5-phenylpent-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1-(3-nitrophenyl)-5-phenylpent-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methylacetophenone and 3-nitrobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like bromine or chlorine for halogenation.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(3-nitrophenyl)-5-phenylpent-2-en-1-one is not fully understood. its biological activity is thought to be related to its ability to interact with cellular targets such as enzymes and receptors. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Chalcone: The parent compound of the chalcone family, which shares the α,β-unsaturated carbonyl system.
4-Methylchalcone: Similar structure but lacks the nitro group.
3-Nitrochalcone: Similar structure but lacks the methyl group.
Uniqueness: 4-Methyl-1-(3-nitrophenyl)-5-phenylpent-2-en-1-one is unique due to the presence of both the methyl and nitro groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Properties
CAS No. |
89807-59-0 |
---|---|
Molecular Formula |
C18H17NO3 |
Molecular Weight |
295.3 g/mol |
IUPAC Name |
4-methyl-1-(3-nitrophenyl)-5-phenylpent-2-en-1-one |
InChI |
InChI=1S/C18H17NO3/c1-14(12-15-6-3-2-4-7-15)10-11-18(20)16-8-5-9-17(13-16)19(21)22/h2-11,13-14H,12H2,1H3 |
InChI Key |
BYHOXSVTUSFPPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.